2,5-Difluoro-4-hydroxyphenylboronic acid

Description

Molecular Geometry and Bonding Configuration

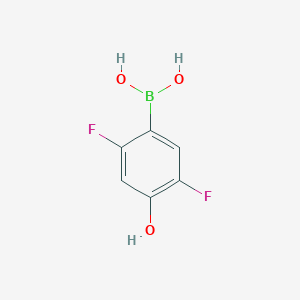

2,5-Difluoro-4-hydroxyphenylboronic acid (C₆H₅BF₂O₃) features a phenyl ring substituted with two fluorine atoms at the ortho (C2) and para (C5) positions relative to the boronic acid group (–B(OH)₂) at C1. A hydroxyl group (–OH) occupies the meta position (C4). The molecular geometry is defined by three key structural motifs:

- Boronic Acid Group : The boron atom adopts a trigonal planar geometry with bond angles of ~120° between its three oxygen atoms. The B–O bond lengths range from 1.34–1.36 Å, consistent with typical sp² hybridization.

- Aromatic Ring Substituents : Fluorine atoms at C2 and C5 induce electron-withdrawing effects, polarizing the π-electron system of the phenyl ring. The C–F bond lengths measure ~1.35 Å, while the C–O bond of the hydroxyl group is ~1.38 Å.

- Hydrogen-Bonding Network : The hydroxyl group at C4 and boronic acid group participate in intramolecular hydrogen bonding, stabilizing the planar conformation of the molecule.

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| B–O (boronic acid) | 1.34–1.36 | |

| C–F (aromatic) | 1.35 | |

| C–O (hydroxyl) | 1.38 | |

| O–B–O angle | 118.2–122.7 |

Properties

IUPAC Name |

(2,5-difluoro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSUWYUPEDFFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229584-22-8 | |

| Record name | (2,5-difluoro-4-hydroxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- Halogenated fluorophenols (e.g., 2,5-difluoro-4-bromophenol or related derivatives) are commonly used as starting materials.

- Protection of the phenolic hydroxyl group is often necessary to prevent side reactions during lithiation or metal-halogen exchange steps.

Protection of Hydroxyl Group

Formation of Organometallic Intermediates

- The halogenated fluorophenol derivative is converted into an organometallic reagent, typically:

- Grignard reagent (aryl magnesium halide) formed by reaction with magnesium or magnesium chloride-lithium chloride complex.

- Lithium-halogen exchange using n-butyllithium or sec-butyllithium at low temperatures (-10 to 0 °C).

- These intermediates are highly reactive and allow subsequent reaction with boron reagents.

Introduction of Boronic Acid Group

- The organometallic intermediate reacts with a boron source:

- Trimethyl borate (B(OMe)3) is a common boron reagent used.

- Alternatively, boron trichloride (BCl3) can be used, especially in deprotection steps.

- After reaction, acidolysis or hydrolysis liberates the boronic acid functionality.

Deprotection and Purification

- The protecting groups are removed by:

- Acid hydrolysis (e.g., with dilute hydrochloric acid).

- Hydrogenolysis over palladium-carbon catalyst under hydrogen atmosphere.

- The product is purified by extraction, washing, and recrystallization or chromatography to achieve high purity (>99% by HPLC).

Detailed Preparation Method from Bromophenol Derivatives

A representative industrially scalable method is described in patent CN111072698A, which can be adapted for 2,5-difluoro-4-hydroxyphenylboronic acid by starting from the corresponding bromofluorophenol:

| Step | Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1. Protection | Protect hydroxyl group on bromophenol using BOC, TMS, or benzyl groups | Room temperature, inert atmosphere, suitable solvent (THF) | Protecting groups are cheap, easy to remove |

| 2. Formation of Grignard reagent | React protected bromophenol with isopropylmagnesium chloride-lithium chloride complex in THF at -10 to 0 °C | 1 hour stirring after addition | Efficient formation of aryl magnesium intermediate |

| 3. Borylation | Add trimethyl borate solution dropwise to Grignard reagent at low temperature, stir for 5 hours, then warm to room temperature overnight | THF solvent, inert atmosphere | Boronic ester intermediate formed |

| 4. Hydrolysis and deprotection | Quench with 10% HCl, adjust pH to 3-4, extract with ethyl acetate, then hydrogenate with 10% Pd/C under H2 at 0.3 MPa and 30-35 °C for 8 hours | Acidic hydrolysis and hydrogenolysis | Overall yield ~84%, purity 99.7% by HPLC |

This method is advantageous for industrial scale-up due to the use of inexpensive reagents, mild conditions, and easy removal of protecting groups.

Alternative Synthetic Routes

Palladium-Catalyzed Suzuki-Miyaura Coupling

- Starting from a halogenated fluorophenyl compound, the Suzuki coupling with a boronic acid derivative or boronate ester can be performed.

- Catalysts: Pd(0) complexes, ligands such as XPhos.

- Base: Potassium carbonate or similar.

- Solvent: Tetrahydrofuran, water, or mixed solvents.

- This method is widely used in medicinal chemistry for its mildness and functional group tolerance.

One-Pot Lithiation and Borylation

- Direct lithiation of bromofluorophenol derivatives with n-butyllithium followed by reaction with boron reagents in a one-pot procedure.

- Requires careful temperature control (-78 to 0 °C) to avoid side reactions.

- Protecting groups are essential to prevent phenol deprotonation and side reactions.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

- The use of cheap and easily removable protecting groups (e.g., BOC, TMS) is critical for cost-effective and scalable synthesis.

- The Grignard route with isopropylmagnesium chloride-lithium chloride complex offers good process stability and batch reproducibility , with demonstrated production at the scale of dozens of kilograms.

- Palladium-catalyzed coupling methods provide functional group tolerance and are preferred in medicinal chemistry for late-stage functionalization.

- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenylboronic acids .

Scientific Research Applications

Organic Synthesis

DFHBA serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. This method is widely used in the synthesis of pharmaceuticals and complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, DFHBA has been explored for its potential as:

- Boron carrier in neutron capture therapy for cancer treatment.

- Inhibitor of enzymes such as leucyl-tRNA synthetase (LeuRS), which is vital for protein synthesis in microorganisms like Candida albicans.

The biological activity of DFHBA is attributed to its ability to form reversible covalent bonds with diols. This property is particularly useful for drug design, allowing for targeted interactions with biological molecules. Studies indicate that DFHBA can inhibit 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are implicated in breast and prostate cancers.

Inhibition of Leucyl-tRNA Synthetase

Research has shown that DFHBA can effectively bind to the active site of LeuRS, demonstrating potential as an antimicrobial agent. Docking studies reveal that its binding affinity is comparable to that of Tavaborole, a known antifungal agent.

The unique properties of DFHBA make it an attractive candidate for developing new therapeutic agents targeting various diseases. Its ability to inhibit key enzymes involved in cancer progression positions it as a promising compound for future drug design initiatives. Ongoing research aims to explore its full potential in creating novel anticancer drugs and enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-hydroxyphenylboronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, its fluorine atoms and hydroxyl group contribute to its reactivity and specificity in chemical reactions .

Comparison with Similar Compounds

3,5-Difluoro-4-hydroxyphenylboronic Acid

- CAS : 1132666-81-9

- Molecular Formula : C₆H₅BF₂O₃ (identical to the target compound)

- Molecular Weight : 173.91 g/mol

- Key Differences: Fluorine substituents at the 3- and 5-positions instead of 2- and 5-positions.

- Purity : 97% (higher than the target compound’s 95%) .

- Hazards : Similar H315, H319, and H335 classifications .

2,4-Difluorophenylboronic Acid

- CAS : 144025-03-6

- Molecular Formula : C₆H₅BF₂O₂

- Molecular Weight : 157.91 g/mol

- Key Differences : Lacks the hydroxyl group and features fluorine at 2- and 4-positions. The absence of the hydroxyl group reduces polarity, impacting solubility and reactivity in aqueous-phase reactions.

- Purity : >97% .

- Physical Properties : Higher melting point (247–251°C) .

4-Formylphenylboronic Acid

- CAS : 87199-17-5

- Molecular Formula : C₇H₇BO₃

- Molecular Weight : 149.94 g/mol

- Key Differences : A formyl group replaces the hydroxyl and fluorine substituents, making it more reactive in aldehyde-specific reactions (e.g., condensations) .

Derivatives and Prodrugs

2,5-Difluoro-4-hydroxyphenylboronic Acid Pinacol Ester

- CAS : 1817835-85-0

- Molecular Formula : C₁₂H₁₅BF₂O₃

- Molecular Weight : 256.05 g/mol

- Key Differences : The boronic acid is protected as a pinacol ester, enhancing stability and solubility in organic solvents. This derivative is preferred for Suzuki couplings under anhydrous conditions .

- Purity : 97% .

2,5-Difluoro-4-propoxyphenylboronic Acid

- CAS : 2096331-99-4

- Molecular Formula : C₉H₁₁BF₂O₃

- Molecular Weight : 215.99 g/mol

- Key Differences : A propoxy group replaces the hydroxyl, increasing hydrophobicity and altering substrate specificity in pharmaceutical intermediate synthesis .

Comparative Data Table

Biological Activity

2,5-Difluoro-4-hydroxyphenylboronic acid (DFHBA) is a boronic acid derivative notable for its unique molecular structure and potential applications in medicinal chemistry and materials science. This article explores the biological activity of DFHBA, including its mechanisms of action, antimicrobial properties, and implications for drug development.

DFHBA is characterized by its molecular formula and a molecular weight of 173.91 g/mol. The presence of two fluorine atoms and a hydroxyl group enhances its electronic properties and reactivity, making it a versatile compound for various applications.

The biological activity of DFHBA is primarily attributed to its ability to form reversible covalent bonds with diols. This property is particularly relevant in medicinal chemistry, where such interactions can be exploited for drug design. DFHBA's reactivity is largely due to the boron atom's ability to participate in various chemical transformations, including acid-base reactions and complexation with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DFHBA. It has been shown to exhibit moderate activity against several microbial strains, including:

- Candida albicans

- Aspergillus niger

- Escherichia coli

- Bacillus cereus

In particular, DFHBA demonstrated a lower Minimum Inhibitory Concentration (MIC) against Bacillus cereus compared to the established antifungal drug Tavaborole (AN2690), suggesting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of DFHBA

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | Moderate | - |

| Aspergillus niger | Moderate | - |

| Escherichia coli | Moderate | - |

| Bacillus cereus | Lower than AN2690 | More effective |

Case Studies

- Inhibition of Leucyl-tRNA Synthetase : DFHBA has been investigated for its potential to inhibit leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in microorganisms. Docking studies indicate that DFHBA can bind effectively to the active site of LeuRS in Candida albicans, similar to the mechanism of action observed in Tavaborole .

- Comparison with Other Boronic Acids : Research comparing DFHBA with other boronic acid derivatives has shown that its specific substitution pattern enhances its reactivity and biological activity. For instance, compounds like 2-Fluoro-4-hydroxyphenylboronic acid and 2,6-Difluoro-4-hydroxyphenylboronic acid exhibit different reactivities due to variations in their fluorine positioning .

Applications in Drug Development

The unique properties of DFHBA make it a promising candidate for drug development, particularly in targeting enzymes involved in disease processes such as cancer. Its ability to inhibit 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are implicated in breast and prostate cancer, positions it as a potential therapeutic agent .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2,5-Difluoro-4-hydroxyphenylboronic acid?

The synthesis typically involves halogen-directed boronation or cross-coupling reactions. A common approach is the Miyaura borylation of a halogenated precursor (e.g., 2,5-difluoro-4-hydroxybromobenzene) using palladium catalysts and bis(pinacolato)diboron. Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization from aqueous ethanol. Purity verification via HPLC (≥97%) is critical, as boronic acids are prone to protodeboronation under acidic conditions .

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

- NMR Spectroscopy : , , , and NMR to confirm substitution patterns and boronic acid functionality. For example, NMR resolves ortho/meta fluorine splitting .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight.

- FTIR : Detection of B–O and O–H stretches (~1350 cm and ~3200 cm, respectively) .

- X-ray Crystallography (if crystals are obtainable): Resolves stereoelectronic effects of fluorine substituents .

Q. What are the stability considerations for storage and handling?

This compound is hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at 0–6°C to minimize decomposition. Use anhydrous solvents (e.g., THF, DMF) for reactions, and avoid prolonged exposure to moisture or acidic conditions, which accelerate protodeboronation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

- Electrophilic Reactivity : Fluorine’s electron-withdrawing effects reduce boronic acid’s Lewis acidity, impacting Suzuki-Miyaura coupling efficiency.

- Conformational Stability : Intramolecular hydrogen bonding between the hydroxyl group and boronic acid influences reaction pathways .

- Solvent Effects : Simulate solvation energies in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions .

Q. How can researchers resolve contradictions in spectroscopic data?

Case example: Discrepancies in NMR chemical shifts may arise from varying hydration states (boronic acid vs. boroxine forms). Mitigation strategies:

Q. What strategies optimize Suzuki-Miyaura coupling yields with electron-deficient aryl halides?

- Catalyst Selection : Pd(PPh) or Pd(OAc) with SPhos ligand enhances turnover in electron-deficient systems.

- Base Optimization : Use KCO or CsF to balance reactivity and minimize boronic acid decomposition.

- Temperature Control : Moderate heating (60–80°C) in THF/HO mixtures improves cross-coupling efficiency without side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.